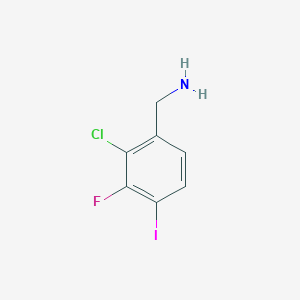

(2-Chloro-3-fluoro-4-iodophenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFIN |

|---|---|

Molecular Weight |

285.48 g/mol |

IUPAC Name |

(2-chloro-3-fluoro-4-iodophenyl)methanamine |

InChI |

InChI=1S/C7H6ClFIN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H,3,11H2 |

InChI Key |

MCSPMWUICNYKHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CN)Cl)F)I |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Halogenated Benzaldehyde Derivatives

A two-step process converts halogenated benzaldehydes to the target amine:

-

Strecker Synthesis :

Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | NH₄Cl, KCN | 25°C, 12 h | 65% |

| 2 | 6M HCl | Reflux, 4 h | 82% |

Industrial-Scale Optimization

Large-scale production prioritizes cost efficiency and purity:

Continuous Flow Halogenation

-

Chlorination : Gas-phase Cl₂ in a tubular reactor (residence time: 30 s, 200°C).

-

Iodination : ICl in a packed-bed reactor with activated carbon catalyst (conversion: >95%).

Advantages :

-

Reduced byproduct formation.

-

Scalable to multi-kilogram batches.

Challenges and Mitigation Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-3-fluoro-4-iodophenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce imines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of (2-Chloro-3-fluoro-4-iodophenyl)methanamine as a scaffold for developing novel anticancer agents. Its structural attributes allow for modifications that enhance bioactivity against specific cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of human colon adenocarcinoma cells (Caco-2) and other tumoral cell lines .

Case Study: Synthesis of Antitumor Agents

A study focused on synthesizing compounds derived from this compound demonstrated its effectiveness as a precursor in creating more complex molecules with enhanced antitumor properties. The synthesis involved various reaction conditions that optimized yield and purity, showcasing the compound's versatility in drug development .

Agrochemical Applications

Insect Growth Regulators

this compound serves as an intermediate in the synthesis of insect growth regulators such as flufenoxuron. These compounds are crucial for pest control in agriculture, particularly for managing populations of harmful insects on crops like fruits and vegetables. The synthesis method for flufenoxuron involves several steps where this compound is transformed into active insecticidal agents .

Data Table: Comparison of Insect Growth Regulators

| Compound Name | Active Ingredient | Application Area | Efficacy |

|---|---|---|---|

| Flufenoxuron | 2-Chloro-3-fluoro-4-iodophenylmethanamine | Fruits, Vegetables | High |

| Methoxyfenozide | 1-Methylcyclopropene | Cotton, Soybeans | Moderate |

| Lufenuron | 1-(4-chlorophenyl)-N-methylurea | Various crops | High |

Materials Science Applications

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics. Its fluorinated structure contributes to improved charge transport properties and stability in electronic devices .

Case Study: Development of Organic Semiconductors

Research has demonstrated that incorporating this compound into polymer matrices enhances the performance of organic semiconductors. The study reported increased efficiency in light emission and energy conversion rates when used in OLED applications, indicating its potential for commercial use in advanced electronic devices .

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluoro-4-iodophenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of halogens can enhance its binding affinity to biological receptors, leading to various biological effects. For instance, the compound may inhibit enzyme activity or disrupt cellular processes by forming covalent bonds with target proteins .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Halogen-Substituted Methanamines

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| (2-Chloro-3-fluoro-4-iodophenyl)methanamine | 2-Cl, 3-F, 4-I | C₇H₆ClFIN | 303.49 | High electronegativity (F, Cl), bulky I |

| (3-Chloro-4-iodophenyl)methanamine HCl | 3-Cl, 4-I | C₇H₈Cl₂IN | 303.96 | Lacks F; Cl at position 3 vs. 2 |

| 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine | 3-Cl, 4-OCF₃ | C₈H₇ClF₃NO | 249.60 | Trifluoromethoxy group (electron-withdrawing) |

| (2-Chlorophenyl)(4-fluoro-3-methylphenyl)methanamine | Diarylmethanamine | C₁₄H₁₃ClFN | 249.71 | Two aromatic rings; methyl group at 3 |

Key Observations :

- Halogen Positioning : The target compound’s 2-Cl, 3-F, and 4-I substituents create a unique electronic profile. Fluorine’s high electronegativity increases the ring’s electron-withdrawing effect compared to analogs with chlorine at position 3 (e.g., ’s compound) .

- Diarylmethanamines: Compounds like (2-chlorophenyl)(4-fluoro-3-methylphenyl)methanamine () exhibit dual aromatic systems, which may enhance binding to hydrophobic pockets in receptors but reduce solubility compared to mono-aromatic derivatives .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- Solubility : Methanamines generally exhibit moderate solubility in polar solvents due to the amine group. However, the target compound’s iodine substituent likely reduces aqueous solubility compared to derivatives with smaller halogens (e.g., fluorine or chlorine) .

- Stability : Iodine’s susceptibility to photodegradation may necessitate storage in dark conditions, whereas hydrochloride salts (e.g., ’s compound) offer enhanced stability .

Pharmacological Potential

- Receptor Binding: Analogs such as carbazole-derived methanamines () show selective binding to dopamine D3 receptors (Ki = 85.7 nmol/L for quinoline-3-carboxamide).

- Synthetic Feasibility : highlights challenges in scaling methanamine derivatives due to costly intermediates. The target compound’s synthesis may face similar hurdles, requiring optimized halogenation steps .

Biological Activity

(2-Chloro-3-fluoro-4-iodophenyl)methanamine, a compound with a complex halogenated structure, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound is characterized by a phenyl ring substituted with chlorine, fluorine, and iodine atoms, which are known to influence biological activity significantly. The synthesis typically involves halogenation reactions followed by amination processes. For instance, the introduction of halides can enhance metabolic stability and alter receptor affinity, as demonstrated in various studies focusing on similar compounds.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

-

Antinociceptive Activity :

- Recent studies have indicated that compounds with similar structures exhibit significant antagonistic activity at P2X3 receptors, which are implicated in pain pathways. For example, a related compound demonstrated an IC50 value of 375 nM against P2X3 receptors with notable selectivity over P2X2/3 receptors . This suggests that this compound may also possess antinociceptive properties.

- Anti-inflammatory Properties :

- Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and type of halogen substituents significantly affect the pharmacological properties of the compound. For instance:

| Compound | R1 | R2 | R3 | IC50 (nM) | Metabolic Stability (%) |

|---|---|---|---|---|---|

| KCB-77033 | CH3 | H | F | 1030 ± 73 | 5.2 |

| 10a | CH3 | H | H | 4910 ± 821 | 18.4 |

| 10b | CH3 | H | Cl | 3720 ± 731 | - |

| 11a | CF3 | H | F | 1020 ± 111 | >99 |

This table illustrates how different substitutions can lead to varying degrees of receptor affinity and metabolic stability, crucial for drug development .

Case Studies

- Neuropathic Pain Models :

- Inflammatory Response :

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Chloro-3-fluoro-4-iodophenyl)methanamine?

- Methodology : Multi-step synthesis often involves halogenation and coupling reactions. For example:

Halogenation : Sequential introduction of Cl, F, and I groups via electrophilic substitution (e.g., using N-chlorosuccinimide, Selectfluor®, or iodine monochloride) .

Amine Formation : Reduction of a nitrile or nitro precursor (e.g., via catalytic hydrogenation with Pd/C or LiAlH4) .

- Key Considerations : Steric hindrance from iodine may require optimized reaction conditions (e.g., higher temperatures or polar aprotic solvents like DMF) .

Q. How is the structure of this compound confirmed experimentally?

- Analytical Techniques :

- NMR : H and C NMR to identify aromatic proton environments and substitution patterns. Fluorine (F NMR) and iodine (chemical shift perturbations) provide additional specificity .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHClFIN) and isotopic patterns from iodine .

- X-ray Crystallography : Use SHELX software for crystal structure refinement, particularly to resolve iodine’s heavy-atom effects on diffraction .

Q. What are the primary challenges in purifying this compound?

- Chromatography : Silica gel compatibility (amine groups may cause tailing; use basic modifiers like triethylamine).

- Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to leverage iodine’s hydrophobic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.